molecular formula C10H10BrNO3S B2685903 1-[(5-Bromothiophen-2-yl)methylcarbamoyl]cyclopropane-1-carboxylic acid CAS No. 1342126-79-7

1-[(5-Bromothiophen-2-yl)methylcarbamoyl]cyclopropane-1-carboxylic acid

Cat. No.: B2685903
CAS No.: 1342126-79-7
M. Wt: 304.16
InChI Key: YAPGHPVJPJVYFZ-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methylcarbamoyl]cyclopropane-1-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a bromothiophene moiety attached to a cyclopropane ring, which is further functionalized with a carbamoyl and carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromothiophen-2-yl)methylcarbamoyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the bromination of thiophene to produce 5-bromothiophene. This intermediate is then subjected to further reactions to introduce the cyclopropane ring and the necessary functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methylcarbamoyl]cyclopropane-1-carboxylic acid has found applications in various scientific research areas, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its potential as a bioactive compound in drug discovery and development.

  • Medicine: Investigating its therapeutic properties and possible use in pharmaceuticals.

  • Industry: Utilization in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The bromothiophene moiety can engage in binding interactions with enzymes or receptors, leading to biological responses. The cyclopropane ring and functional groups may also play a role in modulating these interactions.

Comparison with Similar Compounds

  • 5-Bromothiophene

  • Cyclopropane derivatives

  • Other brominated thiophenes

  • Carbamoyl-containing compounds

This compound's unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methylcarbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3S/c11-7-2-1-6(16-7)5-12-8(13)10(3-4-10)9(14)15/h1-2H,3-5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPGHPVJPJVYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NCC2=CC=C(S2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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